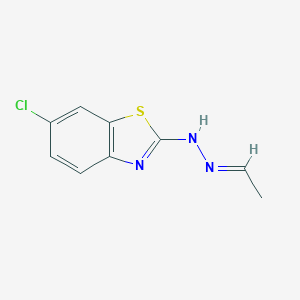
Acetaldehyde, (6-chloro-2-benzothiazolyl)hydrazone (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a chloro group and an ethylidenehydrazino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole typically involves the condensation of 6-chloro-1,3-benzothiazole-2-amine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols, solvents like dimethylformamide or acetonitrile.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-1,3-benzothiazole: Lacks the ethylidenehydrazino group but shares the benzothiazole core.
2-Amino-6-chlorobenzothiazole: Contains an amino group instead of the ethylidenehydrazino group.
6-Chloro-2-methylbenzothiazole: Features a methyl group instead of the ethylidenehydrazino group.
Uniqueness: 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole is unique due to the presence of the ethylidenehydrazino group, which imparts distinct chemical and biological properties. This functional group can participate in various reactions and interactions, making the compound versatile for different applications.
Eigenschaften
CAS-Nummer |
100220-33-5 |
|---|---|
Molekularformel |
C9H8ClN3S |
Molekulargewicht |
225.7 g/mol |
IUPAC-Name |
6-chloro-N-[(E)-ethylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3S/c1-2-11-13-9-12-7-4-3-6(10)5-8(7)14-9/h2-5H,1H3,(H,12,13)/b11-2+ |
InChI-Schlüssel |
VEQRGMKJTIFRJQ-BIIKFXOESA-N |
SMILES |
CC=NNC1=NC2=C(S1)C=C(C=C2)Cl |
Isomerische SMILES |
C/C=N/NC1=NC2=C(S1)C=C(C=C2)Cl |
Kanonische SMILES |
CC=NNC1=NC2=C(S1)C=C(C=C2)Cl |
Synonyme |
Acetaldehyde, (6-chloro-2-benzothiazolyl)hydrazone (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















